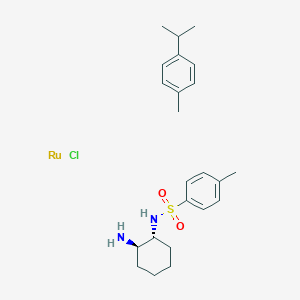
Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)
Vue d'ensemble
Description
Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) is a useful research compound. Its molecular formula is C23H34ClN2O2RuS and its molecular weight is 539.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) is a complex organoruthenium compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₃ClN₂O₂RuS
- Molecular Weight : 538.11 g/mol
- CAS Number : 213603-12-4
- Purity : 97% .
Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) functions primarily as an anticancer agent. Its biological activity can be attributed to several mechanisms:
- Cytotoxic Activity : The compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Studies have shown that it can induce apoptosis in these cells while sparing healthy cells, which is a crucial feature for reducing side effects in cancer therapies .
- Enantioselective Hydrogenation : This compound acts as a catalyst in asymmetric transfer hydrogenation reactions, which are essential for synthesizing chiral molecules in pharmaceuticals . Its ability to facilitate these reactions while maintaining selectivity enhances its utility in drug development.
- Interaction with Biological Molecules : The organoruthenium complexes interact with DNA and proteins within cells, which may disrupt cellular functions and lead to cell death in malignant cells .
Antitumor Activity
A study published in Nature explored the antitumor effects of various ruthenium complexes, including those containing p-cymene ligands. It was found that the complexes exhibited significant cytotoxicity against multiple cancer cell lines. For instance:
- Cytotoxicity Assay : The MTT assay demonstrated that Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) had an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) | MCF-7 | 10 |
| Other Ruthenium Complexes | HeLa | 5–15 |
Selectivity Towards Cancer Cells
Research highlighted the selectivity of this compound towards cancerous cells over normal cells. In comparative studies with BGM (normal monkey epithelial cells), the compound exhibited significantly lower toxicity, suggesting a therapeutic window that could be exploited in clinical settings .
Propriétés
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13,15H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t12-,13-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKUXZNHNZMFOP-GPWCTTBFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N.Cl[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N.Cl[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN2O2RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















